molecular formula C9H6BrNO2 B15329507 4-Bromoquinoline-6,7-diol

4-Bromoquinoline-6,7-diol

Cat. No.: B15329507
M. Wt: 240.05 g/mol
InChI Key: NLQYYMJGKYXZFY-UHFFFAOYSA-N
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Description

4-Bromoquinoline-6,7-diol is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by a bromine atom at the 4th position and hydroxyl groups at the 6th and 7th positions on the quinoline ring. Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromoquinoline-6,7-diol typically involves the bromination of quinoline derivatives followed by hydroxylation. One common method is the bromination of quinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The hydroxylation can be achieved using various oxidizing agents like hydrogen peroxide or potassium permanganate under acidic or basic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and hydroxylation processes using continuous flow reactors to ensure efficient and consistent production. The use of eco-friendly catalysts and solvents is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Bromoquinoline-6,7-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Bromoquinoline-6,7-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 4-Bromoquinoline-6,7-diol is unique due to the specific electronic and steric effects imparted by the bromine atom. These effects can influence the compound’s reactivity, biological activity, and interactions with other molecules, making it distinct from its halogen-substituted analogs .

Properties

Molecular Formula

C9H6BrNO2

Molecular Weight

240.05 g/mol

IUPAC Name

4-bromoquinoline-6,7-diol

InChI

InChI=1S/C9H6BrNO2/c10-6-1-2-11-7-4-9(13)8(12)3-5(6)7/h1-4,12-13H

InChI Key

NLQYYMJGKYXZFY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C=C(C(=CC2=C1Br)O)O

Origin of Product

United States

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